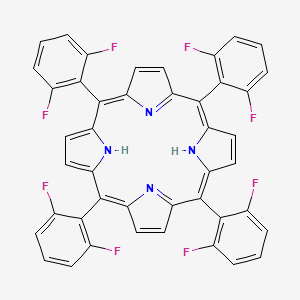

Tetrakis(2,6-difluorophenyl)porphyrin

Description

Properties

Molecular Formula |

C44H22F8N4 |

|---|---|

Molecular Weight |

758.7 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(2,6-difluorophenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H22F8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H |

InChI Key |

XQZSSXGRTAZHLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7F)F)C8=C(C=CC=C8F)F)C=C4)C9=C(C=CC=C9F)F)N3)F |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis 2,6 Difluorophenyl Porphyrin and Its Derivatives

Classical Condensation Reactions and Refinements

The foundational methods for the synthesis of meso-aryl substituted porphyrins, including tetrakis(2,6-difluorophenyl)porphyrin, are the Adler-Longo and Lindsey methods. These have been refined over the years to improve yields and purity.

Adler-Longo Method and Subsequent Modifications

First described for the synthesis of tetraphenylporphyrin (B126558), the Adler-Longo method involves a one-pot condensation of an aldehyde and pyrrole (B145914) in a high-boiling solvent, typically propionic acid, open to the air. nih.govacs.orgnih.gov The reaction is generally carried out at reflux temperature for a short period. The initially formed porphyrinogen is oxidized by atmospheric oxygen to the corresponding porphyrin.

While prized for its simplicity, the Adler-Longo method often suffers from low yields (typically 10-20%) and the formation of significant amounts of tarry byproducts, which can complicate purification. nih.govnih.govresearchgate.net Another drawback is the potential for the formation of chlorin, a partially reduced porphyrin, as a significant impurity. rsc.org For sterically hindered aldehydes like 2,6-difluorobenzaldehyde, the yields can be even lower. Modifications to the Adler-Longo method sometimes include the use of a co-solvent like nitrobenzene, which can also act as an oxidant to improve the conversion of porphyrinogen to porphyrin. rsc.orgsrce.hr

Table 1: Illustrative Adler-Longo Synthesis of a Halogenated Tetraphenylporphyrin

| Aldehyde | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2,6-dichlorobenzaldehyde | Acetic Acid/Nitrobenzene | 120 °C | 45 min | ~4-6% | rsc.orgsrce.hr |

Note: This data is for the synthesis of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and serves as an example of the Adler-Longo method for a sterically hindered halogenated porphyrin.

Lindsey and Gonsalves Two-Step One-Flask Syntheses

To address the harsh conditions and low yields of the Adler-Longo method, the Lindsey synthesis was developed. nih.govnih.gov This method is a two-step, one-flask procedure performed under milder, room temperature conditions. rsc.orgnih.gov The first step involves the acid-catalyzed condensation of the aldehyde and pyrrole in a dilute solution of a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂), to form the porphyrinogen. rsc.orgacs.org The reaction is carried out under an inert atmosphere to prevent premature oxidation. In the second step, an oxidizing agent, typically 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to quantitatively convert the porphyrinogen to the porphyrin. rsc.orgacs.org

The Lindsey method generally provides higher yields (30-40%) and cleaner reaction profiles compared to the Adler-Longo method, especially for aldehydes with sensitive functional groups. nih.govrsc.org The high dilution conditions are crucial to minimize the formation of linear polypyrrolic polymers. nih.gov Gonsalves later introduced the use of a nitrobenzene and acetic or propionic acid mixture, which proved to be highly efficient in the oxidation of porphyrinogens to porphyrins, offering an alternative to quinone-based oxidants. rsc.org

Table 2: Key Features of the Lindsey Synthesis

| Step | Description | Key Reagents | Conditions |

| 1. Condensation | Formation of porphyrinogen from aldehyde and pyrrole. | Acid catalyst (e.g., BF₃·OEt₂, TFA) | Room temperature, inert atmosphere, dilute solution (e.g., in CH₂Cl₂) |

| 2. Oxidation | Conversion of porphyrinogen to porphyrin. | Oxidizing agent (e.g., DDQ, p-chloranil) | Room temperature |

Catalyzed Synthesis Approaches

To further improve the efficiency and selectivity of porphyrin synthesis, various catalyzed approaches have been explored. These methods often employ acid catalysts to facilitate the crucial macrocyclization step or solid catalysts like clays to provide a reaction surface and acidic sites.

Acid-Catalyzed Macrocyclization

The condensation of pyrrole and aldehydes to form the porphyrin macrocycle is an acid-catalyzed process. mdpi.comsrce.hr Both Brønsted and Lewis acids are effective in promoting the reaction. In the Lindsey synthesis, common acid catalysts include trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·OEt₂). rsc.orgmdpi.com The acid facilitates the electrophilic attack of the aldehyde on the pyrrole ring and the subsequent cyclization of the resulting intermediates.

The choice and concentration of the acid catalyst can significantly impact the reaction rate and the yield of the desired porphyrin. The acidity of the reaction medium plays a crucial role in both the formation of the porphyrinogen and the potential for acid-catalyzed scrambling reactions, which can lead to a mixture of porphyrin products if more than one type of aldehyde is used. mdpi.com

Clay-Catalyzed Condensation

The use of solid acid catalysts, such as montmorillonite clays (e.g., K10), has emerged as an environmentally friendly and efficient alternative for porphyrin synthesis. srce.hrchemijournal.comnih.gov These clays possess acidic sites on their surface that can effectively catalyze the condensation of pyrroles and aldehydes. srce.hrnih.gov Clay-catalyzed reactions can often be performed under milder conditions and may offer advantages in terms of product isolation and catalyst recyclability.

For the synthesis of sterically hindered porphyrins, such as those derived from ortho-substituted benzaldehydes, clay catalysts in conjunction with other reagents have been shown to be effective. For instance, the synthesis of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin has been reported in the presence of montmorillonite KSF and FeCl₃ with a 20% yield. nih.gov This suggests that a similar approach could be viable for the synthesis of this compound.

Table 3: Example of Clay-Catalyzed Synthesis of a Halogenated Porphyrin

| Porphyrin | Aldehyde | Catalyst | Yield | Reference |

| 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin | 2,6-dichlorobenzaldehyde | Montmorillonite KSF / FeCl₃ | 20% | nih.gov |

Post-Macrocyclization Functionalization Strategies

While direct synthesis provides the core this compound, post-macrocyclization functionalization allows for the introduction of a wide array of substituents, leading to derivatives with tailored properties. The electron-withdrawing nature of the fluorine atoms activates the phenyl rings towards nucleophilic aromatic substitution (SNAr).

This reactivity is particularly pronounced in highly fluorinated porphyrins, such as those with pentafluorophenyl groups, where the para-fluorine is readily displaced by various nucleophiles like amines, alcohols, and thiols. researchgate.netnih.govacs.org Although the 2,6-difluorophenyl groups are less activated than a pentafluorophenyl group, nucleophilic substitution can still be a viable strategy under appropriate conditions to introduce functional groups at the ortho and para positions of the phenyl rings, assuming the reaction conditions are controlled to manage the directing effects of the fluorine atoms. Another powerful method for the functionalization of pre-formed porphyrins is the Suzuki-Miyaura cross-coupling reaction, which can be used to introduce new aryl or other organic fragments. researchgate.net

Suzuki–Miyaura Cross-Coupling Reactions for Peripheral Modification

The Suzuki–Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, enabling the introduction of various aryl groups onto the porphyrin periphery after the macrocycle has been formed. This strategy is particularly effective for creating sterically hindered "bis-pocket" porphyrins, where bulky substituents are installed at the 2 and 6 positions of the meso-phenyl groups. nih.govacs.org

The general approach involves the synthesis of a halogenated porphyrin precursor, such as 5,10,15,20-tetrakis(2,6-dibromo-4-trimethylsilylphenyl)porphyrin, which is then coupled with a variety of boronic acids. nih.govacs.org This post-macrocyclization modification allows for the creation of structures that would be difficult to synthesize through traditional condensation methods. acs.org The reaction conditions can be optimized by varying the catalyst, base, solvent, and temperature to achieve high yields. acs.org For example, coupling phenylboronic acid derivatives with the porphyrin framework has been shown to successfully install aromatic rings with both electron-donating and electron-withdrawing substituents. acs.org

This methodology has also been extended to construct porphyrin-diazaporphyrin hybrid tapes, demonstrating its versatility in creating complex, highly conjugated molecular systems. nih.gov

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling on a Porphyrin Framework Data adapted from studies on related bis-pocket porphyrins.

| Parameter | Condition | Result |

| Catalyst | Pd₂(DBA)₃ with SPhos ligand | High yields (up to 95%) nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | Effective for a range of boronic acids nih.gov |

| Solvent | Toluene (B28343) and Water | Standard solvent system nih.gov |

| Reactants | Porphyrin, Boronic Acid (3 equiv), Base (4 equiv) | General stoichiometry for coupling nih.gov |

Regioselective Sulfonation

Sulfonation is a key functionalization technique used to increase the solubility of porphyrins in polar organic solvents or water. nih.gov A method for achieving regioselective sulfonation involves the use of trimethylsilyl (TMS) groups as directing groups. In a related system, 5,10,15,20-tetrakis(2,6-diphenyl-4-(trimethylsilyl)phenyl)porphyrin was converted to its corresponding tetrasulfonate salt. nih.gov The reaction involves treating the TMS-functionalized porphyrin with trimethylsilyl chlorosulfonate in a suitable solvent, followed by an aqueous alkaline workup. This process exchanges the TMS groups for sulfonate (SO₃⁻) groups, conferring water solubility on these bulky porphyrins. nih.gov This approach demonstrates a strategic functionalization that leverages the reactivity of peripheral groups to alter the physical properties of the molecule.

β-Polynitration Reactions

Introducing electron-withdrawing groups, such as nitro (NO₂) groups, at the β-pyrrolic positions of the porphyrin ring is a strategy to create more robust and catalytically active porphyrins. tandfonline.com An efficient and environmentally milder method for the β-polynitration of porphyrins, specifically demonstrated on the closely related 5,10,15,20-tetrakis(2′,6′-dichlorophenyl)porphyrin and its metal complexes, utilizes microwave irradiation. tandfonline.com

This method employs reagents supported on montmorillonite K10 clay, such as K10-HNO₃ or K10-Cu(NO₃)₂ (claycop). The porphyrin is adsorbed onto the clay, and the nitrating agent is added. The mixture is then subjected to microwave irradiation for a short period. This solid-supported, solvent-free approach leads to high yields (72–95%) of the β-polynitrated products while minimizing the use of corrosive acids and reducing reaction times. tandfonline.com

Synthesis of Metal-Incorporated this compound Complexes

The insertion of a metal ion into the porphyrin core is fundamental to its function in catalysis and biomimetic studies. Various methods have been developed for the efficient metalation of this compound and its derivatives.

General Metalation Procedures

Several conventional methods are employed for the metalation of porphyrins. A common procedure involves refluxing the free-base porphyrin with a metal salt, such as a metal acetate or chloride, in a high-boiling solvent like N,N-dimethylformamide (DMF). wku.edunih.gov The progress of the reaction is typically monitored by UV-visible spectroscopy, observing the shift in the Soret band and the reduction of the Q bands from four (in the free-base) to two (in the metalloporphyrin). nih.gov

For sterically hindered porphyrins, where metal insertion can be challenging, a modified procedure has been shown to be effective. This involves refluxing the free-base ligand with a metal halide and a non-coordinating base, such as 2,6-lutidine, in 1,2,4-trichlorobenzene (1,2,4-TCB). nih.gov This method has been successful for inserting metals like iron into bulky "bis-pocket" porphyrins. nih.gov More sustainable, modern approaches to metalation include mechanochemistry (ball milling) and sonochemistry, which can produce metalloporphyrins in high yields with reduced solvent use. researchgate.net

Specific Synthesis of Iron(II) and Iron(III) Complexes

Iron complexes of this compound, [Fe(TDFPP)], are of significant interest as models for heme-containing enzymes. The synthesis of the iron(III) chloride complex, [Feᴵᴵᴵ(TDFPP)Cl], is achieved by reacting the free-base porphyrin, H₂(TDFPP), with an excess of iron(II) chloride (FeCl₂) in refluxing DMF under a nitrogen atmosphere. wku.edu The resulting iron(II) porphyrin is then exposed to air and hydrochloric acid to oxidize the iron center to Fe(III) and coordinate the chloride ligand. wku.edu Hydroxy-ligated iron(III) complexes have also been isolated and characterized. acs.org Furthermore, the synthesis of a transient iron(III)-superoxo species, [(F₈TPP)Feᴵᴵᴵ(O₂•⁻)], has been observed at low temperatures, where F₈TPP is the tetrakis(2,6-difluorophenyl)porphyrinate anion. nih.gov

Table 2: Synthesis of Iron(III) this compound Chloride

| Step | Reagents & Conditions | Purpose |

| 1. Metal Insertion | H₂(TDFPP), FeCl₂, DMF | Insertion of Fe(II) into the porphyrin core |

| 2. Reflux | Heat under N₂ atmosphere | Drive the metalation reaction to completion |

| 3. Oxidation | Exposure to air, HCl | Oxidation of Fe(II) to Fe(III) and coordination of Cl⁻ |

Synthesis of Zinc(II) and Copper(II) Complexes

The synthesis of zinc(II) and copper(II) complexes of this compound is generally straightforward and follows conventional procedures. ias.ac.in

The zinc(II) complex, [Zn(TDFPP)], can be prepared by refluxing the free-base porphyrin with a tenfold excess of zinc acetate dihydrate in DMF. nih.gov The reaction is monitored by UV-visible spectroscopy and thin-layer chromatography until the free-base porphyrin is completely consumed. nih.gov Similarly, the synthesis of copper(II) complexes involves refluxing the porphyrin with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like DMF or chloroform (B151607)/methanol (B129727). tu.ac.th

These standard methods provide reliable access to [Zn(TDFPP)] and [Cu(TDFPP)], which are often used as diamagnetic and paramagnetic reference compounds, respectively, in spectroscopic studies or as precursors for further functionalization. ias.ac.in

Synthesis of Manganese(III) Complexes

The synthesis of manganese(III) complexes of this compound, often denoted as Mn(III)(TDFPP)X (where X is an axial ligand, typically a halide), is a crucial step for various applications, particularly in catalytic oxidation reactions. The insertion of manganese into the porphyrin core is generally achieved by reacting the free-base porphyrin, H₂TDFPP, with a suitable manganese(II) salt, which is subsequently oxidized to the more stable Mn(III) state.

Standard literature methods are employed for the manganese insertion. nsf.govnih.gov These methods typically involve reacting the free-base porphyrin with a manganese(II) salt, such as manganese(II) chloride (MnCl₂), in a high-boiling point solvent. The choice of solvent and reaction conditions can influence the efficiency of the metalation.

One common method involves heating the porphyrin with an excess of MnCl₂ in a solvent like N,N-dimethylformamide (DMF) at reflux. nih.gov DMF serves as a good solvent for both the porphyrin and the metal salt and facilitates the reaction at elevated temperatures. An alternative procedure utilizes a mixture of chloroform and methanol as the solvent system, with the addition of a base such as 2,6-lutidine to facilitate the deprotonation of the porphyrin core and aid the metal insertion process under milder heating conditions. nih.gov

Following the insertion of the metal, the manganese is typically in the +3 oxidation state, coordinated to an axial ligand, often chloride, resulting in the formation of Chloro[5,10,15,20-tetrakis(2,6-difluorophenyl)porphyrinato]manganese(III), or Mn(TDFPP)Cl. nsf.gov The successful formation of the complex is confirmed by spectroscopic methods, such as UV-vis spectroscopy, which shows characteristic shifts in the Soret and Q-bands upon metalation.

These Mn(III) complexes serve as precursors for generating high-valent manganese-oxo species, which are potent oxidizing agents. For instance, the oxidation of Mn(III)(TDFPP)Cl with reagents like iodosylbenzene diacetate can produce the corresponding manganese(IV)-oxo species. nsf.gov

Table 1: General Synthetic Methods for Manganese(III) Insertion

| Method | Manganese Salt | Solvent System | Additive | Conditions |

|---|---|---|---|---|

| Method A | MnCl₂ | Chloroform/Methanol | 2,6-Lutidine | Mild Heating |

Synthesis of Other Transition Metal and Main Group Porphyrin Complexes

The versatile core of this compound can accommodate a wide array of other transition metals and main group elements. The synthesis of these complexes generally follows conventional procedures for metalloporphyrin synthesis, which involve the reaction of the free-base porphyrin with a corresponding metal salt in an appropriate solvent. ias.ac.in

Copper(II) and Zinc(II) Complexes: The preparation of copper(II) and zinc(II) complexes of this compound, Cu(TDFPP) and Zn(TDFPP) respectively, is well-established. ias.ac.in The synthesis typically involves refluxing the free-base porphyrin with a salt of the desired metal, such as copper(II) acetate (Cu(OAc)₂) or zinc(II) acetate (Zn(OAc)₂), in a solvent like DMF or a chloroform/methanol mixture. ias.ac.inrsc.orgnih.gov The reaction progress can be monitored by UV-vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the emergence of two Q-bands characteristic of the metallated species. mdpi.com

Iron(III) Complexes: Iron complexes of this porphyrin have also been synthesized and studied. For example, a methoxy-ligated iron(III) complex, [Fe(TDFPP)(OCH₃)], has been isolated and structurally characterized. researchgate.net The synthesis of iron porphyrins often involves reacting the free-base porphyrin with an iron(II) salt, such as iron(II) chloride, in a suitable solvent, followed by aerial oxidation to the more stable iron(III) state. The final complex often includes an axial ligand derived from the solvent or purposefully added reagents. researchgate.net

The availability of various metal derivatives, including those of Cobalt(II), Gallium(III), Indium(III), Nickel(II), Palladium(II), and Platinum(II), indicates that synthetic routes to these complexes are also accessible, likely through similar established metallation protocols. porphychem.com

Table 2: Synthesis of Various Metal Complexes of this compound

| Metal | Metal Salt Example | Solvent System Example | Product |

|---|---|---|---|

| Copper(II) | Copper(II) acetate | DMF | Cu(TDFPP) |

| Zinc(II) | Zinc(II) acetate | Chloroform/Methanol | Zn(TDFPP) |

Coordination Chemistry of Tetrakis 2,6 Difluorophenyl Porphyrin Metal Complexes

Fundamental Principles of Metal Coordination in Porphyrin Macrocycles

Porphyrins are a class of tetrapyrrolic macrocycles that serve as versatile ligands for a wide array of metal ions. ias.ac.inias.ac.in The central cavity of the porphyrin, defined by four nitrogen atoms from the pyrrole (B145914) rings, provides a coordination site for metals. ias.ac.inontosight.ai The insertion of a metal ion into the porphyrin core, typically achieved by reacting the free-base porphyrin with a metal salt, results in the formation of a metalloporphyrin. wikipedia.org This process involves the displacement of the two protons attached to the inner nitrogen atoms. wikipedia.org

The resulting metalloporphyrin's physicochemical properties are profoundly influenced by both the identity of the coordinated metal ion and the nature of the substituents at the porphyrin's periphery. ias.ac.inias.ac.in In the case of 5,10,15,20-tetrakis(2,6-difluorophenyl)porphyrin, often abbreviated as H₂TDFPP, the meso-phenyl rings are substituted with two fluorine atoms at the ortho positions. These fluorine atoms act as strong electron-withdrawing groups, which modulate the electronic properties of the entire porphyrin π-conjugated system. ontosight.ai

The geometry of the porphyrin macrocycle in these complexes can vary from being nearly planar to significantly distorted into conformations such as ruffled or saddled. ias.ac.inias.ac.in X-ray diffraction studies on metal complexes of tetrakis(2,6-difluorophenyl)porphyrin, including those with Copper(II) and Zinc(II), have revealed that the macrocycle maintains a near-planar geometry. ias.ac.inias.ac.in Upon metal coordination, the central metal ion does not always lie perfectly within the plane of the four nitrogen atoms (N₄ plane). For instance, in the methoxy-ligated iron(III) complex of TDFPP, the iron atom is displaced 0.485 Å from the N₄ plane. nih.govresearchgate.net

Axial Ligation Phenomena

Axial ligation refers to the binding of one or two additional ligands, known as axial ligands, to the central metal ion of a metalloporphyrin in a direction perpendicular to the porphyrin plane. This coordination is a critical feature of metalloporphyrin chemistry, dictating many of their functional properties. The propensity to bind axial ligands and the resulting coordination number (typically five or six) are highly dependent on the specific metal ion. wikipedia.orgchemrxiv.org For example, zinc porphyrins readily coordinate a single axial ligand to form five-coordinate complexes, whereas iron porphyrins can form both five- and six-coordinate species. wikipedia.orgchemrxiv.org In contrast, metals like copper(II) and nickel(II) generally exhibit a much weaker affinity for axial ligands. chemrxiv.org

Solvent molecules can often act as axial ligands, coordinating to the metal center of a metalloporphyrin. This phenomenon is particularly relevant for iron porphyrins, where weakly coordinating solvents like tetrahydrofuran (B95107) (THF) can bind to the iron center. rsc.orgchemrxiv.org A well-characterized example is the formation of six-coordinate high-spin bis-ligated complexes such as (meso-tetraphenylporphinato)bis(tetrahydrofuran)iron(II), [Fe(TPP)(THF)₂]. acs.orgchemrxiv.org The nature of the solvent can also have a profound impact on the electronic ground state of certain metalloporphyrins. researchgate.net Studies on some low-spin iron(III) porphyrin complexes have shown that the electronic ground state can be switched by changing the solvent, for example, from methanol (B129727) to toluene (B28343). researchgate.net In studies involving the oxygenation of the iron(II) complex of tetrakis(2,6-difluorophenyl)porphyrinate, [(F₈TPP)FeII], the reaction in a THF solvent at low temperatures leads to the formation of a superoxide (B77818) complex, illustrating the solvent's role in the coordination sphere during reactions. researchgate.net

Nitrogenous bases, such as pyridine (B92270) and imidazole (B134444) derivatives, are among the most commonly studied axial ligands for metalloporphyrins. wikipedia.orgnih.gov The coordination of these bases is fundamental to the function of many heme proteins, and thus, synthetic metalloporphyrins with nitrogenous axial ligands serve as important biomimetic models. wikipedia.org The addition of pyridine to a solution of a zinc porphyrin complex, for instance, readily leads to the formation of a stable five-coordinate zinc-pyridine adduct. nih.gov The coordination of such bases can significantly alter the electronic structure and redox properties of the metalloporphyrin. The affinity for these ligands is metal-dependent, with zinc and cobalt porphyrins showing a high tendency to bind nitrogenous bases. wikipedia.orgchemrxiv.org

Binuclear systems can be formed when a single ligand, possessing two or more donor atoms, coordinates simultaneously to the metal centers of two separate metalloporphyrin molecules. Such bridging ligands create cofacial or other well-defined multi-porphyrin assemblies. A classic example of a bridging ligand is 1,4-diazabicyclo[2.2.2]octane (DABCO), which contains two nitrogen atoms at a fixed distance, allowing it to span the distance between two porphyrin units in a cofacial dimer. chemrxiv.org This type of coordination has been extensively studied in porphyrin supramolecular chemistry to construct host-guest systems and molecular cages. While the principle is general, specific examples involving bridging ligands with this compound complexes are less common in the literature compared to more standard porphyrin systems. However, the fundamental principles of coordination chemistry suggest that TDFPP metal complexes are capable of participating in such interactions, provided a suitable bridging ligand and metal center are chosen.

Oxidation States and Spin State Energetics in Metalloporphyrins

Metalloporphyrins are known for their ability to exist in multiple oxidation states, a property that is central to their roles in catalysis and electron transfer. ontosight.aiwikipedia.org The TDFPP ligand, with its strongly electron-withdrawing 2,6-difluorophenyl substituents, significantly influences the redox potentials of the central metal ion. ontosight.ai These substituents make the porphyrin ring more electron-deficient, which generally makes the metalloporphyrin more resistant to oxidation and easier to reduce compared to its non-fluorinated analogues. researchgate.netresearchgate.net

A key characteristic of transition metal porphyrins, especially those of iron, is the existence of multiple, closely spaced electronic spin states. rsc.orgchemrxiv.org The energy ordering and population of these spin states are delicately balanced and can be influenced by the metal's oxidation state, its coordination number, the strength of the axial ligand field, and the electronic nature of the porphyrin ligand itself. chemrxiv.org

The iron complexes of TDFPP are of particular interest due to the relevance of iron porphyrins (hemes) in biological systems. The spin state of the iron center is intricately linked to its structure and reactivity.

Iron(II) Porphyrins : Four-coordinate, square planar Fe(II) porphyrins are typically found in an intermediate-spin (S=1) triplet ground state. chemrxiv.orgchemrxiv.orgmdpi.com This state is stabilized by electron delocalization between the iron d-orbitals and the porphyrin π-system. arxiv.orgnih.gov These complexes also possess low-lying high-spin (S=2) quintet and low-spin (S=0) singlet excited states. chemrxiv.org The spin state has a direct structural consequence: the iron-nitrogen (Fe-N) bond lengths are shorter in the intermediate-spin state compared to the high-spin state. chemrxiv.org Upon coordination of two weak-field axial ligands, such as THF, the iron(II) center becomes six-coordinate and adopts a high-spin (S=2) ground state. acs.orgchemrxiv.org

Iron(III) Porphyrins : The Fe(III) oxidation state can exhibit high-spin (S=5/2), low-spin (S=1/2), or, less commonly, an intermediate-spin (S=3/2) ground state. The outcome is highly dependent on the coordination environment. nih.gov Five-coordinate Fe(III) complexes with a single halide or alkoxide axial ligand, such as methoxy[meso-5,10,15,20-tetrakis-(2,6-difluorophenyl)porphyrinato]-iron(III) ([Fe(TDFPP)(OCH₃)]), are typically high-spin (S=5/2). nih.govresearchgate.net Six-coordinate complexes with two strong-field axial ligands (e.g., two imidazoles) are low-spin (S=1/2). The electron-withdrawing nature of the TDFPP ligand can influence the d-orbital energies, thereby affecting the electronic configuration of low-spin Fe(III) complexes. researchgate.net

Data Table: Spin States of Representative Iron Porphyrin Complexes

| Complex Type | Oxidation State | Coordination | Axial Ligand(s) | Typical Spin State (S) | Reference(s) |

| [Fe(Porphyrin)] | Fe(II) | 4-coordinate | None | Intermediate-Spin (1) | chemrxiv.org, chemrxiv.org |

| [Fe(Porphyrin)(L)₂] | Fe(II) | 6-coordinate | THF (weak-field) | High-Spin (2) | acs.org, chemrxiv.org |

| [Fe(TDFPP)(X)] | Fe(III) | 5-coordinate | OCH₃⁻ (weak-field) | High-Spin (5/2) | nih.gov, researchgate.net |

| [Fe(Porphyrin)(L)₂]⁺ | Fe(III) | 6-coordinate | Imidazole (strong-field) | Low-Spin (1/2) | researchgate.net |

| [Fe(TDFPP)(O)] | Fe(IV) | 5-coordinate | Oxo (O²⁻) | S=1 or S=3/2 | ontosight.ai, researchgate.net |

| This table presents generalized spin states. The exact spin state can be influenced by subtle steric and electronic factors. |

Antiferromagnetic Coupling in Heterobinuclear Systemsresearchgate.net

While the principles of magnetic coupling are well-established, specific studies detailing antiferromagnetic interactions in heterobinuclear complexes featuring the this compound ligand are not extensively documented in the reviewed scientific literature. However, the foundational concepts observed in related porphyrinic systems can be extrapolated to predict the behavior of such complexes.

The nature and magnitude of the magnetic coupling in these systems are primarily dictated by the superexchange mechanism, which is mediated by the bridging ligands connecting the two metal centers. The efficacy of this interaction is highly dependent on several factors:

Nature of the Bridging Ligand: The electronic structure and orbital symmetry of the bridging ligand play a crucial role in facilitating the magnetic exchange. Short, conjugated bridges are generally more effective at transmitting magnetic interactions than longer, more flexible linkers.

Identity of the Metal Ions: The specific combination of metal ions in the heterobinuclear system influences the strength and type of magnetic coupling. The number of unpaired electrons and the symmetry of the magnetic orbitals of each metal ion are key determinants.

Geometric Parameters: The distance between the two metal centers and the coordination geometry around each metal ion significantly impact the overlap of magnetic orbitals, and thus the strength of the coupling.

For instance, studies on heterobimetallic porphyrin dimers, such as Co(II)-Fe(III) systems linked by ethane (B1197151) or ethene bridges, have demonstrated the presence of spin coupling between the paramagnetic centers. In these cases, variable-temperature magnetic susceptibility measurements and NMR spectroscopy are powerful tools to probe the nature of these interactions.

A hypothetical heterobinuclear complex of this compound, for example, containing a Cu(II) (S=1/2) and a VO(IV) (S=1/2) center linked by a suitable bridge, would be expected to exhibit antiferromagnetic coupling. The strength of this interaction would be quantified by the magnetic exchange coupling constant, J. A negative value of J would signify antiferromagnetic coupling, leading to a singlet (S=0) ground state and a triplet (S=1) excited state. The energy separation between these states would be directly related to the magnitude of J.

The expected magnetic behavior of such a system can be modeled using the spin Hamiltonian operator:

**H = -2J (S₁ ⋅ S₂) **

where S₁ and S₂ are the spin operators for the two metal centers.

Experimental determination of the magnetic susceptibility (χ) as a function of temperature (T) would allow for the fitting of the experimental data to theoretical models, thereby yielding the value of the coupling constant J. A characteristic feature in the χT vs. T plot for an antiferromagnetically coupled system is a decrease in χT as the temperature is lowered from room temperature, reaching a value close to zero at very low temperatures as the diamagnetic singlet ground state becomes exclusively populated.

Electronic Structure and Spectroscopic Characterization of Tetrakis 2,6 Difluorophenyl Porphyrin Systems

Elucidation of Electronic Structure via Spectroscopic Techniques

Experimental spectroscopy provides a direct probe into the electronic transitions and structural features of H₂TDFPP. Techniques such as UV-Visible absorption, fluorescence, and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offer a comprehensive picture of the molecule's electronic ground and excited states.

The electronic absorption spectrum of a typical porphyrin is dominated by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region. These bands arise from π-π* transitions within the porphyrin macrocycle. According to Gouterman's four-orbital model, these transitions originate from the two highest occupied molecular orbitals (HOMOs), which are of a₁u and a₂u symmetry, to the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair of e_g symmetry.

For free-base porphyrins like H₂TDFPP, the reduced D₂h symmetry (from the D₄h of metalloporphyrins) results in a splitting of the Q-band into four distinct peaks. The spectrum of H₂TDFPP in dichloromethane (B109758) exhibits a characteristic intense Soret band and four weaker Q-bands, typical for a free-base meso-tetraarylporphyrin. The positions of these bands provide insight into the energy gap between the frontier molecular orbitals.

| Band | λmax (nm) |

|---|---|

| Soret (B) | 418 |

| Qy(1,0) | 512 |

| Qy(0,0) | 548 |

| Qx(1,0) | 588 |

| Qx(0,0) | 644 |

Porphyrins are known for their characteristic fluorescence, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum of H₂TDFPP typically mirrors the Q-band absorption, with two main emission bands corresponding to the Qₓ(0,0) and Qₓ(0,1) transitions. The Stokes shift, which is the difference in wavelength between the Qₓ(0,0) absorption and the corresponding emission peak, provides information about the structural relaxation in the excited state.

NMR spectroscopy is a powerful tool for elucidating the molecular structure and probing the electronic environment of nuclei within a molecule. In porphyrins, the large diatropic ring current of the 18 π-electron system significantly influences the chemical shifts of the protons.

In the ¹H NMR spectrum of H₂TDFPP in deuterated chloroform (B151607) (CDCl₃), the β-pyrrole protons experience a strong deshielding effect from the ring current and appear far downfield. physchemres.org Conversely, the internal N-H protons are strongly shielded, resonating at a negative chemical shift (upfield from the tetramethylsilane (B1202638) reference). physchemres.org The protons on the meso-phenyl rings are also influenced by the porphyrin's magnetic anisotropy.

¹⁹F NMR provides direct insight into the electronic environment of the fluorine atoms. For H₂TDFPP, a single resonance is observed, indicating the magnetic equivalence of all eight fluorine atoms due to the molecule's symmetry. physchemres.org

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity / Coupling (J) |

|---|---|---|---|

| ¹H | β-pyrrole-H | 8.88 | s (8H) |

| ¹H | meso-p-phenyl-H | 7.81 | m (4H) |

| ¹H | meso-m-phenyl-H | 7.39 | q (8H), J₁ = 6.6 Hz, J₂ = 1.8 Hz |

| ¹H | N-H | -2.78 | s (2H) |

| ¹⁹F | ortho-F | -113.49 (δ 53.49 vs C₆F₆) | s (8F) |

Note: The ¹⁹F chemical shift was reported as δ 53.49 and has been converted relative to a common standard for clarity.

Mass spectrometry is an essential analytical technique for confirming the molecular weight and purity of a synthesized compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for porphyrins. For H₂TDFPP, ESI mass spectrometry shows a prominent peak corresponding to the protonated molecule [MH]⁺, confirming its molecular weight. physchemres.org This provides unequivocal evidence for the successful synthesis of the target compound. The experimentally observed mass-to-charge ratio (m/z) is in excellent agreement with the calculated value for the molecular formula C₄₄H₂₂F₈N₄.

Molecular Confirmation Data:

Molecular Formula: C₄₄H₂₂F₈N₄

Calculated Molecular Weight: 758.68 g/mol

Observed ESI-MS [MH]⁺: m/z = 759.2 physchemres.org

Theoretical and Computational Analysis of Electronic Structure

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful complement to experimental studies, offering detailed insights into the electronic structure and properties of molecules that can be challenging to probe directly.

DFT calculations are widely employed to model the ground-state geometry and electronic orbitals of porphyrin systems. By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can determine the theoretical HOMO-LUMO gap. This energy gap is a key determinant of the molecule's electronic and optical properties, correlating with the wavelength of the lowest energy electronic transition observed in the UV-Visible spectrum.

Correlation of Spectral Shifts with Electronic Changes

The characteristic electronic absorption spectrum of a porphyrin, dominated by an intense Soret (or B) band in the near-UV region and weaker Q bands in the visible region, is a direct manifestation of its electronic structure. These absorptions arise from π-π* transitions within the highly conjugated 18-π electron macrocycle. The Gouterman four-orbital model provides a foundational framework for understanding these spectra, attributing the key transitions to excitations from the two highest occupied molecular orbitals (HOMO and HOMO-1, designated a1u and a2u) to the two lowest unoccupied molecular orbitals (LUMO, a degenerate pair designated eg).

Alterations to the porphyrin periphery, such as the addition of fluorinated phenyl groups, induce significant electronic perturbations that modify the energies of these frontier orbitals. These modifications, in turn, lead to observable shifts in the absorption bands. The correlation between these electronic changes and spectral shifts is systematic:

Destabilization (raising the energy) of the HOMO levels or stabilization (lowering the energy) of the LUMO levels leads to a smaller HOMO-LUMO energy gap. This reduced energy gap results in a bathochromic (red) shift of the absorption bands to longer wavelengths.

Stabilization of the HOMO levels or destabilization of the LUMO levels leads to a larger HOMO-LUMO energy gap. This increased energy gap causes a hypsochromic (blue) shift of the absorption bands to shorter wavelengths.

In fluorinated systems like this compound, the high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect. This effect generally stabilizes all frontier molecular orbitals. However, the degree of stabilization is not uniform across the orbitals, leading to a net change in the energy gaps. Studies on various fluorinated zinc tetraphenylporphyrins have confirmed that the observed shifts in their UV-Vis absorption spectra are consistent with calculated changes in the energies of the HOMO and LUMO levels. worldscientific.com For instance, the substitution of fluorine can increase the HOMO-LUMO energy gap, leading to a more stable molecule. journaljenrr.com The resulting spectral shifts are therefore a reliable indicator of the underlying changes in the electronic structure of the porphyrin core. worldscientific.com

Table 1: Correlation Between Electronic Perturbations and Spectroscopic Shifts in Porphyrins

| Electronic Change | Effect on HOMO-LUMO Gap | Resulting Spectral Shift |

|---|---|---|

| Stabilization (lowering energy) of HOMO | Increase | Hypsochromic (Blue) Shift |

| Destabilization (raising energy) of HOMO | Decrease | Bathochromic (Red) Shift |

| Stabilization (lowering energy) of LUMO | Decrease | Bathochromic (Red) Shift |

| Destabilization (raising energy) of LUMO | Increase | Hypsochromic (Blue) Shift |

Site-Specific Electronic Effects of Fluorination

The electronic impact of fluorination on the tetraphenylporphyrin (B126558) framework is highly dependent on the specific location of the fluorine atoms on the meso-phenyl rings. The substitution pattern dictates the balance between two primary electronic influences: the inductive effect and the resonance effect. In this compound, the placement of fluorine atoms at both ortho- positions has profound and distinct consequences rooted in sterics.

The two ortho-fluorine atoms on each phenyl ring create significant steric hindrance with the porphyrin macrocycle. This steric clash forces the phenyl rings to adopt a conformation that is nearly perpendicular to the mean plane of the porphyrin core. This orthogonal arrangement effectively minimizes π-conjugation between the electronic system of the phenyl rings and that of the porphyrin macrocycle. Consequently, the resonance effect of the fluorine substituents is largely negated.

The strong, purely inductive electron withdrawal in this compound stabilizes the porphyrin's frontier orbitals. This stabilization results in characteristic shifts in the absorption spectra when compared to non-fluorinated or other fluorinated analogues. For example, studies on perchloratoiron(III) complexes of 2,6-disubstituted tetraphenylporphyrins, including the 2,6-difluoro derivative, reveal unique spectroscopic behavior directly attributable to the specific nature of the ortho substituents. nih.gov The shifts observed for the 2,6-difluoro compound are distinct from those with substituents at the 3,5- (meta) positions, highlighting the site-specific nature of these electronic modifications.

Table 2: Comparison of UV-Vis Absorption Maxima for Selected Fluorinated Porphyrins

| Compound | Substitution Pattern | Soret Band (λmax, nm) | Q Bands (λmax, nm) |

|---|---|---|---|

| Tetraphenylporphyrin (TPP) | None | ~419 | ~515, 547, 591, 647 |

| Tetrakis(2,6-dichlorophenyl)porphyrin | Ortho | ~419 | ~513, 589, 645 omlc.org |

| Tetrakis(pentafluorophenyl)porphyrin | Ortho, Meta, Para | ~419 | ~511, 587, 642 |

Note: Spectral data can vary slightly based on the solvent used. The data for Tetrakis(2,6-dichlorophenyl)porphyrin and Tetrakis(pentafluorophenyl)porphyrin are included to illustrate the general electronic effects of ortho- and poly-halogenation, which result in slight hypsochromic (blue) shifts in the Q-bands compared to the unsubstituted TPP.

Structural Analysis and Macrocycle Conformation

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (XRD) is a powerful technique for elucidating the precise three-dimensional structure of molecules and their arrangement in the crystalline state. nih.gov For Tetrakis(2,6-difluorophenyl)porphyrin (H₂T(2,6-DFP)P) and its metallated derivatives, XRD studies have provided invaluable insights into their molecular and supramolecular architectures. ias.ac.inias.ac.in

The crystal structure of the free-base H₂T(2,6-DFP)P, along with its Copper(II) and Zinc(II) complexes, has been determined, revealing a near-planar geometry for the porphyrin macrocycle. ias.ac.inias.ac.in This planarity is a key feature that distinguishes it from other substituted porphyrins where steric hindrance can induce significant distortions. The precise bond lengths, bond angles, and torsion angles obtained from XRD data allow for a detailed analysis of the molecule's conformation.

The supramolecular assembly in the crystal lattice is governed by various non-covalent interactions. rsc.orgunime.itrsc.org In the case of H₂T(2,6-DFP)P and its metal complexes, the arrangement of molecules in the solid state is influenced by intermolecular short contacts. ias.ac.in The crystal packing reveals how individual porphyrin molecules orient themselves with respect to their neighbors, forming well-defined patterns that are stabilized by a network of interactions.

Porphyrin Macrocycle Planarity and Non-Planarity

The porphyrin macrocycle, an 18-π electron aromatic system, can adopt either a planar or a non-planar conformation. researchgate.netmdpi.comresearchgate.net The degree of planarity is influenced by several factors, including the nature of the substituents at the meso and β-pyrrole positions, as well as the identity of the central metal ion. ias.ac.inresearchgate.net

The free-base H₂T(2,6-DFP)P and its Cu(II) and Zn(II) complexes exhibit a nearly planar geometry. ias.ac.inias.ac.in This is quantified by the root-mean-square (r.m.s.) deviation of the 24 core atoms from their least-squares plane. For these compounds, the maximum r.m.s. deviation is a mere 0.056(3) Å, indicating a high degree of planarity. ias.ac.inias.ac.in In contrast, the isomeric meso-tetrakis(3,5-difluorophenyl)porphyrin metal complexes show significant distortion, with an r.m.s. of 0.22(2) Å. ias.ac.inias.ac.in

| Compound | r.m.s. Deviation (Å) | Macrocycle Conformation |

|---|---|---|

| H₂T(2,6-DFP)P | ~0.056 | Near Planar |

| Cu(II)T(2,6-DFP)P | ~0.056 | Near Planar |

| Zn(II)T(2,6-DFP)P | ~0.056 | Near Planar |

| Cu(II)T(3,5-DFP)P | ~0.22 | Distorted |

| Zn(II)T(3,5-DFP)P | ~0.22 | Distorted |

The substituents at the meso-positions of the porphyrin ring have a profound impact on its conformation. ias.ac.innih.gov In the case of H₂T(2,6-DFP)P, the two fluorine atoms on each phenyl group are located at the ortho positions. This substitution pattern leads to a nearly planar macrocycle. ias.ac.inias.ac.in The steric interactions between the ortho-fluoro groups and the β-pyrrole hydrogens are not severe enough to cause significant out-of-plane distortion of the porphyrin core.

This is in contrast to other porphyrins with bulky substituents at the meso-positions, which often exhibit non-planar conformations to alleviate steric strain. rsc.orgbeilstein-journals.org The electronic effects of the fluorine substituents also play a role in modulating the properties of the porphyrin π-system, but their primary influence on the macrocycle's shape in this case is steric. nih.gov

Normal Coordinate Structure Decomposition (NSD) is a computational method used to quantify and characterize the non-planar distortions of the porphyrin macrocycle. ias.ac.insengegroup.eu This analysis decomposes the observed distortion into contributions from various low-energy vibrational modes of the porphyrin skeleton, such as saddling (sad), ruffling (ruf), doming (dom), and waving (wav).

For the nearly planar structures of H₂T(2,6-DFP)P and its Cu(II) and Zn(II) complexes, NSD analysis reveals negligible wave distortion of the macrocycle. ias.ac.inias.ac.in In contrast, the significantly non-planar structures of the corresponding 3,5-difluorophenyl porphyrin derivatives feature mainly ruffled distortions combined with minimal saddling. ias.ac.inias.ac.in The increased non-planarity in the less sterically hindered 3,5-difluoro isomers has been attributed to intermolecular interactions and crystal packing forces rather than intramolecular steric strain. ias.ac.inias.ac.in

| Compound | Primary Distortion Mode | Secondary Distortion Mode |

|---|---|---|

| H₂T(2,6-DFP)P | Negligible Wave | - |

| Cu(II)T(2,6-DFP)P | Negligible Wave | - |

| Zn(II)T(2,6-DFP)P | Negligible Wave | - |

| Cu(II)T(3,5-DFP)P | Ruffled | Saddled (minimal) |

| Zn(II)T(3,5-DFP)P | Ruffled | Saddled (minimal) |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is determined by a delicate balance of intermolecular forces. nih.govrsc.org In the solid state of H₂T(2,6-DFP)P and its metal complexes, the crystal packing is influenced by a network of short contacts. ias.ac.in The nearly planar structures of these porphyrins allow for a greater number of intermolecular short contacts compared to their non-planar counterparts. ias.ac.in

Steric hindrance is a key factor that influences both the intramolecular conformation and the intermolecular packing of porphyrins. nih.gov In the case of H₂T(2,6-DFP)P, the ortho-fluoro substituents, while not causing significant macrocycle distortion, do impose steric constraints that affect how the molecules pack in the crystal lattice. ias.ac.in The steric bulk of the meso-substituents can prevent close approach of the porphyrin planes, thereby influencing the types and geometries of intermolecular interactions that can be formed. The interplay between steric hindrance and attractive intermolecular forces ultimately determines the stability and density of the crystalline solid.

Pi-Stacking Interactions

Pi-stacking (π-π) interactions are a class of non-covalent interactions that play a crucial role in the supramolecular assembly and crystal packing of porphyrin-based materials. nih.govrsc.org These interactions arise from the attractive forces between the electron-rich π-systems of adjacent porphyrin macrocycles. The geometry and energy of these interactions are highly dependent on the specific substituents attached to the porphyrin periphery. rsc.org

In the case of this compound, the fluorine atoms at the ortho positions of the meso-phenyl groups introduce significant steric and electronic effects that modulate its stacking behavior. Crystal structure analyses of 5,10,15,20-tetrakis(2,6-difluorophenyl)porphyrin reveal that the macrocycle adopts a nearly planar conformation. ias.ac.in This planarity is a key factor that facilitates intermolecular interactions. Studies have shown that these planar structures exhibit a greater number of intermolecular short contacts compared to more distorted porphyrin systems, indicating the significance of crystal packing forces. ias.ac.in

The nature of these interactions in fluorinated porphyrins is complex and can involve a combination of different forces. While traditional face-to-face π-stacking is common in many porphyrin assemblies, the presence of fluorine atoms can lead to other competing interactions, such as C-H···F hydrogen bonds and F···F contacts. nih.govpolyu.edu.hk For instance, in the crystal structure of the related compound 5,10,15,20-tetrakis(3,5-difluorophenyl)porphyrin, the molecular packing is stabilized by weak C-H···π and C-H···F interactions that link adjacent molecules into layers. nih.gov In that specific structure, a C-H···π interaction was noted between an aryl hydrogen atom and a pyrrole (B145914) carbon of a neighboring porphyrin, with a measured distance of 2.869 Å. nih.gov

The energetic landscape of π-π interactions in porphyrin systems typically falls within the range of -0.5 to -2.0 kcal mol⁻¹, which is characteristic of stabilizing dispersion forces. rsc.org The precise arrangement can vary, with common geometries including parallel-stacked and T-shaped orientations. rsc.org Computational studies on porphyrin dimers help to identify the most energetically favorable stacking geometries, which are determined by a delicate balance of translations and rotations between the molecules. nih.gov In some highly fluorinated systems, such as platinum(II)-tetrakis(pentafluorophenyl)porphyrin, intermolecular F···F interactions can become the dominant force driving self-assembly, effectively hindering the strong π-π stacking observed in their non-fluorinated counterparts. polyu.edu.hkrsc.org This highlights the profound influence of peripheral fluorination on the solid-state architecture of porphyrins.

The following table summarizes key parameters associated with non-covalent interactions found in the crystal structures of related porphyrin compounds, providing context for the types of forces that may contribute to the solid-state assembly of this compound.

| Interaction Type | Interacting Groups | Typical Distance (Å) | Typical Energy (kcal/mol) | Source |

| π-π Stacking | Porphyrin core ↔ Porphyrin core | 3.81 (Interplanar) | -0.5 to -2.0 | rsc.orgnih.gov |

| C-H···π | Aryl C-H ↔ Pyrrole C | 2.87 (H···C) | Not Specified | nih.gov |

| C-H···F | Pyrrole C-H ↔ Phenyl F | 2.66 (H···F) | Not Specified | nih.gov |

Reactivity and Catalytic Mechanisms of Tetrakis 2,6 Difluorophenyl Porphyrin Complexes

Biomimetic Oxidation Chemistry

Complexes of Tetrakis(2,6-difluorophenyl)porphyrin are instrumental in modeling the oxidative chemistry of heme enzymes, leveraging the formation of high-valent metal-oxo and metal-nitrene intermediates to effect a range of transformations.

Modeling Cytochrome P450 Enzymes

Iron complexes of this compound serve as functional models for cytochrome P450 enzymes, which are crucial for the metabolism of a vast array of substrates in biological systems. nih.govubc.caresearchgate.netresearchgate.net These synthetic analogues mimic the active site of cytochrome P450 and can replicate its catalytic cycle, particularly the oxygen atom transfer reactions. The electron-withdrawing fluorine substituents on the phenyl rings of the porphyrin ligand enhance the catalytic activity and stability of the iron center, making these complexes robust catalysts for oxidation reactions. researchgate.net By studying these model systems, researchers gain a deeper understanding of the mechanisms of P450-mediated oxidations, including the nature of the reactive intermediates and the factors that control substrate selectivity. ubc.caresearchgate.net

The catalytic cycle in these model systems often involves the generation of a high-valent iron(IV)-oxo porphyrin π-cation radical species, which is analogous to the active intermediate, Compound I, in the native enzyme. This highly reactive species is capable of abstracting hydrogen atoms or adding to double bonds, initiating the oxidation of various substrates. ubc.ca

Oxygen Atom Transfer (OAT) Reactions

Oxygen atom transfer is a fundamental reaction catalyzed by iron complexes of this compound, mirroring the function of monooxygenase enzymes. These reactions involve the transfer of an oxygen atom from an oxidant to a substrate, mediated by the iron porphyrin catalyst. The mechanism typically proceeds through the formation of a high-valent iron-oxo intermediate, which is the active oxygenating species.

The general steps for an OAT reaction catalyzed by an iron(III) porphyrin complex are as follows:

Reaction of the iron(III) porphyrin with an oxygen donor (e.g., iodosylbenzene, peracids) to form a high-valent iron(IV)-oxo porphyrin π-cation radical.

The iron-oxo intermediate transfers its oxygen atom to the substrate.

The catalyst is regenerated in its iron(III) state, ready for another catalytic cycle.

This process is central to various oxidative transformations, including the epoxidation of alkenes and the hydroxylation of alkanes.

Alkene Epoxidation Catalysis

Iron(III) complexes of this compound have been shown to be effective catalysts for the epoxidation of alkenes. researchgate.net In these reactions, the iron porphyrin activates an oxygen donor, such as hydrogen peroxide, to form the reactive iron(IV)-oxo intermediate that transfers an oxygen atom to the C=C double bond of the alkene, forming an epoxide.

The presence of axial ligands, such as imidazole (B134444), can significantly influence the reactivity and selectivity of the catalytic system. For instance, in the epoxidation of cyclohexene (B86901) with H2O2, the addition of 5-chloro-1-methylimidazole (B19843) to a solution containing iron(III) this compound chloride leads to high yields of cyclohexene oxide with minimal formation of allylic oxidation byproducts. researchgate.net This suggests that the axial ligand plays a crucial role in modulating the electronic properties of the iron center and preventing undesirable side reactions. researchgate.net

The general scheme for this catalytic epoxidation is: Fe(TDFPP)Cl + Alkene + Oxidant → Fe(TDFPP)Cl + Epoxide

Studies with related halogenated iron porphyrins have demonstrated that the electronic nature of the porphyrin ligand and the choice of metal center (Fe, Mn, Cr) can affect the selectivity and regiochemistry of epoxidation reactions. acs.org

C-H Amination and Nitrene Insertion Reactions

Iron porphyrin complexes, including those with structures analogous to this compound, are potent catalysts for C-H amination and nitrene insertion reactions. rsc.orgrsc.orgrsc.org These transformations are powerful tools for the formation of C-N bonds, which are prevalent in pharmaceuticals and other bioactive molecules. rsc.org The catalytic cycle is believed to involve a reactive iron-nitrene intermediate, which is generated from a nitrene source such as an organic azide (B81097). rsc.orgrsc.org

This iron-nitrene species can then undergo insertion into a C-H bond to form a new C-N bond. rsc.org The reactivity and selectivity of these reactions are influenced by the electronic properties of the porphyrin ligand. Electron-deficient porphyrins, like those with fluoro- or chloro-substituents, enhance the catalytic activity for these transformations. rsc.org

Recent research has shown that these C-H amination reactions can be driven by visible light, with the iron porphyrin acting as both a photosensitizer and a catalyst. rsc.orgrsc.org This approach allows for reactions to be conducted under mild conditions. rsc.org The proposed mechanism involves the photo-excited iron porphyrin facilitating the decomposition of the organic azide to generate the iron-nitrene intermediate. rsc.org

Dioxygen Activation and Reduction Chemistry

The iron complex of this compound is a valuable model for studying the activation of molecular oxygen (O2), a critical process in aerobic life.

Reversible O2-Binding and Adduct Formation (Heme-Superoxo, Peroxo, Ferryl Species)

The ferrous complex, (F8TPP)FeII, where F8TPP is the dianion of this compound, exhibits rich oxygen-binding chemistry that is highly dependent on the solvent and temperature. This complex reversibly binds O2 to form various iron-dioxygen adducts, which have been characterized spectroscopically.

Heme-Superoxo Species: In coordinating solvents such as tetrahydrofuran (B95107) (THF), propionitrile (B127096) (EtCN), and acetone, the oxygenation of (F8TPP)FeII at low temperatures (e.g., 193 K) leads to the formation of a monomeric heme-superoxo complex, formulated as (S)(F8TPP)FeIII-(O2•−), where 'S' represents a solvent molecule. The formation of this species is reversible and has been confirmed by UV-visible and NMR spectroscopy, as well as dioxygen-uptake manometry which shows a 1:1 stoichiometry of O2 to the iron complex.

| Adduct | Solvent | Spectroscopic Data (UV-vis) |

| (THF)(F8TPP)FeIII-(O2•−) | THF | Soret: 416 nm, Q-band: 536 nm |

| (EtCN)(F8TPP)FeIII-(O2•−) | EtCN | Soret: 414 nm, Q-band: 536 nm |

| (Acetone)(F8TPP)FeIII-(O2•−) | Acetone | Soret: 416 nm, Q-band: 537 nm |

Peroxo-Bridged Dimer: In non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) (CH2Cl2), the reaction of (F8TPP)FeII with O2 at low temperatures results in a peroxo-bridged dinuclear complex, [(F8TPP)FeIII]2-(O22−). Spectrophotometric titrations have confirmed a stoichiometry of two iron porphyrin molecules per one molecule of O2 for the formation of this adduct.

| Adduct | Solvent | Spectroscopic Data (UV-vis) |

| [(F8TPP)FeIII]2-(O22−) | CH2Cl2 | Soret: 414 nm, Q-band: 535 nm |

Ferryl Species: The peroxo-bridged dimer can be further converted to a high-valent iron(IV)-oxo ferryl species. The addition of a nitrogenous base, such as 4-(dimethylamino)pyridine (DMAP), to a cold solution of the peroxo-dimer in dichloromethane results in the rapid formation of (DMAP)(F8TPP)FeIVO. This species has been characterized by its distinct UV-visible and NMR spectra.

| Adduct | Spectroscopic Data (UV-vis) |

| (DMAP)(F8TPP)FeIVO | Soret: 417 nm, Q-band: 541 nm |

These detailed studies on the formation of superoxo, peroxo, and ferryl intermediates from the reaction of (F8TPP)FeII with O2 provide crucial insights into the fundamental steps of dioxygen activation by heme systems.

Solvent-Dependent Reactivity with Dioxygen

The reactivity of iron(II) this compound, often abbreviated as (F₈TPP)FeII, with molecular oxygen (dioxygen) is highly dependent on the nature of the solvent. rsc.org At low temperatures, the interaction between (F₈TPP)FeII and O₂ leads to the formation of distinct dioxygen adducts, which can be broadly categorized based on the coordinating or noncoordinating properties of the solvent. mdpi.compolyu.edu.hk

In coordinating solvents such as tetrahydrofuran (THF), ethyl cyanide (EtCN), and acetone, the oxygenation of (F₈TPP)FeII at 193 K results in the reversible formation of a 1:1 heme-superoxo complex. mdpi.comrsc.org This species is formulated as (S)(F₈TPP)FeIII-(O₂⁻), where 'S' represents a molecule of the coordinating solvent. mdpi.com The formation of this superoxo adduct has been confirmed through various spectroscopic methods, including UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopies. mdpi.compolyu.edu.hk Dioxygen-uptake manometry studies in THF confirmed a 1:1 stoichiometry between O₂ and the iron complex. mdpi.comrsc.org This reversible binding of dioxygen is a critical step in mimicking the function of heme proteins. polyu.edu.hk

Conversely, in noncoordinating solvents like toluene or dichloromethane (CH₂Cl₂), the reaction of (F₈TPP)FeII with O₂ at reduced temperatures follows a different pathway. polyu.edu.hk Instead of a 1:1 adduct, a 2:1 peroxo-bridged dinuclear complex, formulated as [(F₈TPP)FeIII]₂-(O₂²⁻), is reversibly formed. rsc.orgpolyu.edu.hk Spectrophotometric titrations have verified that two molecules of the iron porphyrin react with one molecule of dioxygen to form this bridged species. polyu.edu.hk

The distinct outcomes in different solvent environments highlight the crucial role of solvent coordination in determining the reaction pathway and the nature of the resulting iron-dioxygen species. mdpi.compolyu.edu.hk

Photo-Induced Catalysis

Photocatalytic Degradation of Organic Dyes

Porphyrins are well-known photosensitizers that strongly absorb light in the visible range, making them suitable candidates for photocatalysis. mdpi.com While research into the photocatalytic activity of the parent this compound is limited, a closely related derivative has been successfully employed for the degradation of organic pollutants.

A study utilized a sulfonated derivative, 5,10,15,20-tetrakis(2,6-difluoro-3-sulfophenyl)porphyrin, complexed with palladium(II) (PdF₂POH), to create a hybrid photocatalyst. mdpi.com This metalloporphyrin was immobilized on the surface of titanium dioxide (TiO₂) nanoparticles. The presence of the sulfonyl groups facilitated the adsorption of the porphyrin onto the TiO₂ surface. mdpi.com These novel hybrid materials were then tested for their ability to degrade organic pollutants under visible light, demonstrating the potential of this class of fluorinated porphyrins in environmental remediation applications. mdpi.com The immobilization on a semiconductor like TiO₂ is a common strategy to enhance photocatalytic activity and facilitate catalyst recovery. rsc.org

Mechanisms of Photoreduction and Photooxidation

The photo-induced catalytic activity of porphyrins, including this compound, is governed by the fundamental photophysical properties of the porphyrin macrocycle. The process is initiated by the absorption of light, which promotes the porphyrin from its ground state (S₀) to an excited singlet state (S₁). polyu.edu.hk This state is short-lived and typically undergoes a rapid process called intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). polyu.edu.hkresearchgate.net This triplet state is the primary photoactive species in most porphyrin-mediated photoreactions. ikifp.edu.pl

The excited triplet state porphyrin (P*) is both a stronger oxidant and a stronger reductant than its ground state counterpart. From this state, two main catalytic pathways, photoreduction and photooxidation, can occur.

Photooxidation can proceed through two primary mechanisms:

Electron Transfer (Type I): The excited porphyrin (P*) can donate an electron to a suitable acceptor substrate, including molecular oxygen, resulting in the formation of a porphyrin radical cation (P•⁺) and a substrate radical anion. nih.gov The porphyrin radical cation can then engage in further oxidative chemistry.

Energy Transfer (Type II): The excited triplet state porphyrin can transfer its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer produces the ground state porphyrin and a highly reactive, excited singlet state of oxygen (¹O₂). mdpi.com Singlet oxygen is a powerful oxidizing agent that can react with a wide range of organic substrates, leading to their degradation. nih.gov

Photoreduction occurs when the excited porphyrin (P*) accepts an electron from a sacrificial electron donor (D), such as triethanolamine (B1662121) (TEOA). rsc.org This process generates a porphyrin radical anion (P•⁻) and the oxidized donor (D•⁺). rsc.org The highly reducing porphyrin radical anion can then transfer its electron to a substrate, reducing it and regenerating the ground state porphyrin catalyst to complete the catalytic cycle. polyu.edu.hk

The specific pathway that dominates depends on factors such as the redox potentials of the porphyrin and substrates, the concentration of oxygen, and the solvent environment. ikifp.edu.pl

Photophysical and Photochemical Properties

Light Absorption and Emission Characteristics

Like other porphyrins, the electronic absorption spectrum of Tetrakis(2,6-difluorophenyl)porphyrin is dominated by two main features: an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. researchgate.netresearchgate.net This characteristic spectral pattern arises from π-π* electronic transitions within the 18-π electron aromatic system of the porphyrin core. researchgate.net

The Soret band, typically observed around 400-420 nm, is a result of a strongly allowed transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net The Q bands, appearing between 500 and 700 nm, are due to a weakly allowed transition from the ground state to the first excited singlet state (S₁). researchgate.net For free-base porphyrins like this one, the Q band region is typically split into four distinct peaks. researchgate.net The absorption spectrum for this compound in dichloromethane (B109758) shows a characteristic Soret peak around 418 nm and subsequent Q bands at approximately 512 nm, 547 nm, 588 nm, and 645 nm.

| Spectral Feature | Typical Wavelength Range (nm) | Transition | Description |

|---|---|---|---|

| Soret Band | 415 - 425 | S₀ → S₂ | Very high intensity absorption. |

| Q-Bands | 500 - 650 | S₀ → S₁ | Four weaker absorption bands for free-base porphyrins. |

| Fluorescence Emission | 650 - 750 | S₁ → S₀ | Dual-band emission, mirror image of the lowest energy Q-bands. |

Photosensitization Capabilities

Porphyrins are widely recognized for their ability to act as photosensitizers, a property central to their application in areas like photodynamic therapy (PDT). nih.govchemrxiv.org A photosensitizer is a molecule that, upon light absorption, can transfer its absorbed energy to another molecule, particularly molecular oxygen. nih.gov The process begins when the porphyrin is excited to its singlet state (S₁), from which it can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). researchgate.netnih.gov

This triplet state is crucial for photosensitization because its long lifetime allows for interaction with surrounding molecules. nih.gov In an oxygenated environment, the excited porphyrin in its triplet state can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer, known as a Type II photosensitization process, excites the oxygen to its highly reactive singlet state (¹O₂). nih.gov Singlet oxygen is a potent oxidizing agent and the primary cytotoxic species responsible for the therapeutic effect in many PDT applications. nih.gov

The efficiency of singlet oxygen generation is measured by the singlet oxygen quantum yield (ΦΔ). Fluorination of tetraphenylporphyrins, particularly at the ortho positions, is known to enhance the rate of intersystem crossing due to the heavy-atom effect, which leads to a higher population of the triplet state. acs.org A higher triplet state yield generally results in a higher singlet oxygen quantum yield. acs.org Consequently, this compound is expected to be an efficient photosensitizer with a high quantum yield of singlet oxygen generation, making it a promising candidate for applications requiring photo-induced oxidation.

Excited State Dynamics and Energy Transfer Processes

The sequence of events following the absorption of a photon by this compound is governed by a series of ultrafast relaxation and energy transfer processes. The entire process can be mapped out from the initial excitation to the final decay back to the ground state.

Excitation and Internal Conversion: Upon absorption of a high-energy photon corresponding to the Soret band, the molecule is promoted to the S₂ state. This state is extremely short-lived. Through a process of internal conversion, the molecule undergoes a non-radiative transition to the lower-energy S₁ state. This process is exceptionally rapid, typically occurring on the order of 80 to 100 femtoseconds. researchgate.net

Vibrational Relaxation: Once in the S₁ state, the molecule may still possess excess vibrational energy. It quickly dissipates this energy to the surrounding solvent molecules, reaching a thermally equilibrated S₁ state. This vibrational relaxation occurs on a picosecond timescale. researchgate.net

Fluorescence and Intersystem Crossing: From the relaxed S₁ state, the molecule has two primary decay pathways. It can decay directly to the ground state (S₀) via fluorescence, which occurs on a nanosecond timescale. thejamesonlab.com Alternatively, it can undergo intersystem crossing (ISC) to the T₁ triplet state. researchgate.net For free-base porphyrins, the rate of intersystem crossing is competitive with fluorescence, leading to significant triplet state formation. researchgate.net

Triplet State Dynamics: The T₁ state is spin-forbidden from returning to the S₀ ground state, giving it a much longer lifetime, often in the microsecond to millisecond range in the absence of quenchers. nih.gov This long lifetime is key to its role in photosensitization, allowing for energy transfer to molecular oxygen. polyu.edu.hk The final step is the decay of the triplet state back to the ground state, either through phosphorescence (which is typically very weak for porphyrins at room temperature) or non-radiative decay.

| Process | Initial State | Final State | Typical Timescale |

|---|---|---|---|

| Internal Conversion | S₂ (Soret) | S₁ (Q-state) | < 100 fs |

| Vibrational Relaxation | S₁ (vibrationally hot) | S₁ (relaxed) | 1 - 20 ps |

| Fluorescence | S₁ | S₀ | 5 - 12 ns |

| Intersystem Crossing (ISC) | S₁ | T₁ | ~10 ns |

| Triplet State Decay (unquenched) | T₁ | S₀ | μs - ms |

Advanced Research Perspectives and Future Directions

Design Principles for Tailored Porphyrin Systems

The design of tailored porphyrin systems hinges on the principle of molecular engineering, where specific functionalities are achieved through precise structural modifications. For fluorinated porphyrins like Tetrakis(2,6-difluorophenyl)porphyrin, these principles are primarily guided by the electronic and steric effects of the fluorine substituents.

The introduction of fluorine atoms, the most electronegative element, creates a significant electronic effect that modulates the electronic properties of the porphyrin without causing substantial structural deformations. ijesi.org This fluorination leads to several predictable and desirable changes: an increase in oxidative stability, a decrease in the basicity of the ring nitrogens, which results in a more Lewis-acidic and electron-deficient core, and a general alteration of physicochemical properties. ijesi.org These electronic perturbations are fundamental to designing porphyrins for specific applications. For instance, the enhanced oxidative stability is crucial for developing robust catalysts and long-lasting components in optoelectronic devices. ijesi.org

Furthermore, the strategic placement of fluorine atoms allows for the fine-tuning of intermolecular interactions. The 2,6-difluorophenyl substitution pattern, in particular, creates a sterically hindered environment around the porphyrin core. This steric hindrance can influence the planarity of the macrocycle and control the self-assembly and aggregation behavior, which is critical for the development of functional materials with specific morphologies and properties. ias.ac.in The interplay between steric and electronic effects allows for the rational design of porphyrins with pre-determined conformations and functionalities, aiding in the development of new optical materials and catalysts. researchgate.net

Supramolecular chemistry offers another powerful design principle. By introducing specific functional groups onto the fluorinated porphyrin scaffold, researchers can direct the self-assembly of complex architectures through non-covalent interactions such as hydrogen bonding and metal coordination. rsc.orgrsc.org For example, the self-assembly of a fluorinated zinc porphyrin derivative into a two-dimensional supramolecular array has been demonstrated, where each porphyrin unit is linked to four others. nih.gov This bottom-up approach is key to creating highly ordered nanostructures for various applications. rsc.org

Integration into Advanced Functional Materials Platforms

The unique properties of this compound make it an excellent candidate for integration into a variety of advanced functional materials platforms. Its inherent robustness and tunable electronic characteristics are particularly advantageous.

In the realm of photonic materials and sensors , fluorinated porphyrins are highly valued. Their enhanced photostability and distinct spectroscopic signatures make them ideal components for optical sensors. nih.govrsc.org The electron-withdrawing nature of the fluorine atoms can shift the absorption and emission spectra of the porphyrin, allowing for the design of sensors that respond to specific analytes or environmental changes. ijesi.org The integration of these porphyrins into polymeric matrices or onto solid supports can lead to the development of robust and reusable sensing devices. illinois.edu

For applications in solar energy conversion , such as dye-sensitized solar cells and artificial photosynthesis, the electronic properties of fluorinated porphyrins are of great interest. ijesi.orgdigitellinc.com The electron-deficient nature of the porphyrin core can facilitate charge separation and transfer processes, which are critical for efficient energy conversion. By anchoring these porphyrins onto semiconductor surfaces, it is possible to create efficient light-harvesting assemblies. illinois.edu

Furthermore, the ability of fluorinated porphyrins to form ordered assemblies is being exploited in the development of molecular electronics and porous materials . mdpi.com The controlled stacking of these porphyrins can create one-dimensional conductive pathways, making them suitable for use in molecular wires or transistors. Their integration into metal-organic frameworks (MOFs) can yield materials with tailored porosity and catalytic activity, useful for gas storage, separation, and heterogeneous catalysis. mdpi.com

Below is a table summarizing the integration of fluorinated porphyrins into various material platforms and the key properties exploited.

| Material Platform | Key Porphyrin Properties Exploited | Potential Applications |

| Photonic Materials & Sensors | Enhanced photostability, Tunable photophysical properties, Distinct spectroscopic signatures ijesi.orgnih.govrsc.org | Optical sensors, Luminescent dyes ijesi.orgillinois.edu |

| Solar Energy Conversion | Electron-deficient core, Efficient charge separation and transfer ijesi.orgdigitellinc.com | Dye-sensitized solar cells, Artificial photosynthesis illinois.edu |

| Molecular Electronics | Ordered self-assembly, π-π stacking, Electrical conductivity mdpi.com | Molecular wires, Transistors, Organic p-n junctions researchgate.netrsc.org |

| Porous Materials (e.g., MOFs) | Defined geometry, Potential for catalytic activity, Tunable porosity mdpi.com | Gas storage and separation, Heterogeneous catalysis illinois.edu |

Methodological Advancements in Characterization and Computational Modeling

The exploration of this compound and its derivatives has been significantly propelled by advancements in characterization techniques and computational modeling. These tools provide deep insights into the structure-property relationships that govern the functionality of these molecules.